1-Amino-1-(1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol
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Overview
Description
1-Amino-1-(1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-Amino-1-(1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1h-1,2,4-triazole with an appropriate epoxide under basic conditions to yield the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Amino-1-(1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form amines or other reduced products using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenating agents or sulfonyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures to optimize reaction rates and yields .
Scientific Research Applications
1-Amino-1-(1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-Amino-1-(1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s triazole ring is known to interact with metal ions and other biomolecules, which can modulate its activity and effects .
Comparison with Similar Compounds
1-Amino-1-(1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simpler triazole compound with similar reactivity but lacking the additional functional groups present in this compound.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with different functional groups, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C6H12N4O |
---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
1-amino-1-(2-methyl-1,2,4-triazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C6H12N4O/c1-4(11)5(7)6-8-3-9-10(6)2/h3-5,11H,7H2,1-2H3 |
InChI Key |
HVALMRLURHETKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=NC=NN1C)N)O |
Origin of Product |
United States |
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